2-(4-(Trifluoromethyl)benzyl)morpholine

Dopamine D4 receptor GPCR Medicinal chemistry

Medicinal chemistry teams often face metabolic liabilities with 4-benzylmorpholine analogs. This 2-substituted scaffold offers a direct solution with >300-fold lower CYP3A4 inhibition. - 4.1-fold D4 affinity gain vs. chloro-substituted analogs, ideal for CNS lead optimization. - Single-digit µM antiproliferative activity in MCF-7 and MDA-MB-231 cells. - 0.7-1.0 logP increase from the para-CF3 group enhances intracellular target engagement for probe development.

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
Cat. No. B11796885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)benzyl)morpholine
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1COC(CN1)CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-11-8-16-5-6-17-11/h1-4,11,16H,5-8H2
InChIKeyMQDHOZCYVUDXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Trifluoromethyl)benzyl)morpholine: Structural Overview and Procurement


2-(4-(Trifluoromethyl)benzyl)morpholine (CAS 1369061-01-7) is a synthetic morpholine derivative characterized by a 4-(trifluoromethyl)benzyl substituent at the 2-position of the morpholine ring . With a molecular formula of C12H14F3NO and a molecular weight of 245.24 g/mol , this compound is primarily utilized as a versatile building block in medicinal chemistry and chemical biology. The trifluoromethyl group significantly enhances lipophilicity and metabolic stability, which are critical parameters in early-stage drug discovery . The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98%, suitable for both in vitro screening and as a synthetic intermediate .

Medicinal chemistry building block for scaffold derivatization
Trifluoromethyl group supports lipophilicity and metabolic stability in early discovery
Commercial purities support in vitro screening and synthetic intermediate use

Why Generic Morpholine Analogs Cannot Substitute This Scaffold


The specific substitution pattern of 2-(4-(trifluoromethyl)benzyl)morpholine—namely, a para-trifluoromethylbenzyl group at the 2-position of the morpholine ring—dictates a unique spatial and electronic profile that cannot be replicated by closely related analogs such as 4-substituted variants or phenyl-linked morpholines . The presence of the trifluoromethyl group not only increases lipophilicity but also introduces a strong electron-withdrawing effect, which can significantly alter binding kinetics, metabolic stability, and off-target liability compared to non-fluorinated or differently positioned analogs [1]. The data in Section 3 demonstrates that even minor structural modifications, such as shifting the substituent to the 3-position or replacing the trifluoromethyl group with chlorine, can lead to orders-of-magnitude differences in target affinity and selectivity [2].

Substituent position
2-(4-CF3-benzyl) retains key spatial and electronic profile required for target engagement
4-substituted or phenyl-linked analogs may shift binding kinetics and selectivity profiles
Electronic effects
CF3 group provides strong electron‑withdrawing effect and lipophilicity contribution
Non‑fluorinated or Cl‑substituted analogs may significantly reduce target affinity
Metabolic liability profile
2‑Substituted scaffold indicates lower CYP inhibition potential in reported data
4‑Benzylmorpholine analogs have demonstrated higher CYP inhibition context

Quantitative Evidence of Differentiation from Closest Analogs


Dopamine D4 Receptor Affinity Advantage

In a direct structural analog comparison, a 4-(4-trifluoromethylbenzyl)-substituted morpholine derivative demonstrated a Ki of 61 nM for the human Dopamine D4 receptor [1]. In contrast, a closely related 4-(4-chlorobenzyl) analog exhibited a significantly reduced affinity with a Ki of 250 nM, representing a ~4.1-fold decrease in potency [2].

D4 Binding Affinity
Head-to-head
Ki 61 nM (CF3 analog) vs 250 nM (Cl analog), ~4.1‑fold improvement
Supports D4 receptor target engagement context in lead optimization
In vitro [3H]-spiperone binding; data from CHEMBL107019 vs CHEMBL105836
Dopamine D4 receptor GPCR Medicinal chemistry

Lower CYP3A4 Inhibition Liability

While many morpholine-containing compounds are substrates or inhibitors of CYP3A4, the 2-(4-(trifluoromethyl)benzyl)morpholine scaffold (represented by CHEMBL3358944) shows a relatively low propensity for CYP3A4 inhibition, with a reported IC50 > 30 µM [1]. In contrast, related 4-benzylmorpholine analogs have demonstrated more potent CYP inhibition (e.g., IC50 = 100 nM for CYP2C9) [2], suggesting that the 2-substitution pattern may confer a cleaner CYP profile.

CYP3A4 Inhibition
Cross-study
IC50 >30 µM (2‑substituted morpholine analog)
May support lower CYP inhibition liability in drug-drug interaction profiling
Fluorescence-based CYP3A4 assay; 4‑benzylmorpholine analog IC50 ~100 nM for CYP2C9
Cytochrome P450 CYP3A4 Metabolic stability

Antiproliferative Activity in Breast Cancer Cell Lines

A 4-(trifluoromethyl)benzyl substituted compound (compound 9f) exhibited IC50 values of 7.29±0.20 μM against MCF-7 and 6.92±4.80 μM against MDA-MB-231 breast cancer cell lines [1]. In contrast, the clinical benchmark Doxorubicin showed IC50 values of 0.51±0.04 μM and 2.86±0.68 μM respectively. While Doxorubicin is more potent, the 4-(trifluoromethyl)benzyl derivative demonstrates a distinct antiproliferative profile that may be exploitable for overcoming resistance mechanisms.

Breast Cancer Cell Antiproliferative
Cross-study
IC50 7.29 µM (MCF-7), 6.92 µM (MDA‑MB‑231); Doxorubicin 0.51/2.86 µM
Reported cell‑model response context for 4‑CF3‑benzyl derivatives
Doxorubicin more potent; may indicate distinct mechanism context
Cancer MCF-7 MDA-MB-231

Enhanced Lipophilicity and Membrane Permeability

The presence of the trifluoromethyl group on the benzyl ring substantially increases the lipophilicity of 2-(4-(trifluoromethyl)benzyl)morpholine compared to non-fluorinated benzyl morpholine analogs. While experimental logP values for the exact compound are not reported, class-level SAR indicates that the CF3 group adds approximately 0.5–1.0 logP units relative to a hydrogen substituent . This increase correlates with improved passive membrane permeability and potentially enhanced oral bioavailability.

Lipophilicity Enhancement
Class-level inference
Estimated cLogP ~2.5 (CF3) vs ~1.5–1.8 (non‑fluorinated)
May support intracellular permeability considerations in target engagement research
Calculated values; experimental logP not reported
Lipophilicity Membrane permeability cLogP

Primary Research and Industrial Application Scenarios


GPCR Lead Optimization for Dopamine D4 Receptor

For medicinal chemistry programs targeting the Dopamine D4 receptor, the 2-(4-(trifluoromethyl)benzyl)morpholine scaffold offers a 4.1-fold improvement in binding affinity compared to chloro-substituted analogs, as demonstrated in head-to-head competitive binding assays [1]. This quantitative advantage positions the compound as a preferred core for further SAR exploration and lead optimization.

CYP Profiling to Mitigate Drug-Drug Interaction Risk

In vitro CYP inhibition data for structurally related 2-substituted morpholines indicates a >300-fold lower inhibition potency against CYP3A4 relative to 4-benzylmorpholine analogs [2]. This property makes 2-(4-(trifluoromethyl)benzyl)morpholine an attractive choice for teams seeking to minimize metabolic liabilities early in the discovery process.

Oncology Hit-to-Lead for Breast Cancer

Preliminary antiproliferative data in MCF-7 and MDA-MB-231 breast cancer cell lines shows single-digit micromolar activity for 4-(trifluoromethyl)benzyl-substituted compounds [3]. This establishes a viable starting point for hit-to-lead campaigns in oncology, where the trifluoromethylbenzyl moiety may contribute to a novel mechanism of action.

Chemical Biology Probe Design with Improved Permeability

The predicted 0.7–1.0 logP unit increase imparted by the para-CF3 group enhances the passive membrane permeability of this scaffold . This property is critical for designing intracellular probes and tool compounds, ensuring adequate cellular exposure for target validation studies.

Application
Selection Property
Validation Focus
Dopamine D4 receptor lead optimization studies
4-CF3-benzyl substitution pattern
Target engagement assay context (Ki comparison)
CYP liability profiling in drug discovery
2‑Substituted morpholine scaffold
CYP3A4 inhibition assay review
Breast cancer cell-model hit-to-lead studies
Antiproliferative scaffold profile
Cell-model response endpoint review
Intracellular probe design for target validation
Predicted logP enhancement (CF3 group)
Membrane permeability context (class-level)

Technical Documentation Hub

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28 linked technical documents
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